molecular formula C17H18O B14673961 2-(9,10-Dihydrophenanthren-2-yl)propan-1-ol CAS No. 40452-18-4

2-(9,10-Dihydrophenanthren-2-yl)propan-1-ol

Cat. No.: B14673961
CAS No.: 40452-18-4
M. Wt: 238.32 g/mol
InChI Key: NJNXVQXOUUIOBZ-UHFFFAOYSA-N
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Description

2-(9,10-Dihydrophenanthren-2-yl)propan-1-ol is an organic compound derived from 9,10-dihydrophenanthrene It is a member of the phenanthrene family, which is known for its polycyclic aromatic hydrocarbon structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9,10-Dihydrophenanthren-2-yl)propan-1-ol typically involves the reduction of 9,10-dihydrophenanthrene derivatives. One common method is the reduction of 9,10-dihydrophenanthrene using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds under reflux conditions, yielding the desired alcohol product.

Industrial Production Methods

Industrial production of this compound may involve similar reduction techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(9,10-Dihydrophenanthren-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can lead to the formation of saturated hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(9,10-Dihydrophenanthren-2-yl)propan-1-ol involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of the 3CLpro enzyme, which is crucial for the replication of certain viruses, including SARS-CoV-2. The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting viral replication.

Comparison with Similar Compounds

Similar Compounds

    9,10-Dihydrophenanthrene: The parent compound from which 2-(9,10-Dihydrophenanthren-2-yl)propan-1-ol is derived.

    2-(9,10-Dihydrophenanthren-2-yl)propanoic acid: A structurally similar compound with a carboxylic acid functional group instead of a hydroxyl group.

    2,5-PRODAN: A related compound used in photophysical studies.

Uniqueness

This compound is unique due to its specific hydroxyl functional group, which imparts distinct chemical reactivity and potential biological activity. Its ability to inhibit the 3CLpro enzyme highlights its potential as a therapeutic agent, distinguishing it from other similar compounds.

Properties

CAS No.

40452-18-4

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

2-(9,10-dihydrophenanthren-2-yl)propan-1-ol

InChI

InChI=1S/C17H18O/c1-12(11-18)14-8-9-17-15(10-14)7-6-13-4-2-3-5-16(13)17/h2-5,8-10,12,18H,6-7,11H2,1H3

InChI Key

NJNXVQXOUUIOBZ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1=CC2=C(C=C1)C3=CC=CC=C3CC2

Origin of Product

United States

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